molecular formula C18H20N4O5 B14341937 Agn-PC-0mvhp2 CAS No. 93106-68-4

Agn-PC-0mvhp2

Cat. No.: B14341937
CAS No.: 93106-68-4
M. Wt: 372.4 g/mol
InChI Key: QUJXLLBTRBWHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agn-PC-0mvhp2 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound is characterized by its heterocyclic aromatic structure, incorporating bromine, chlorine, and a boronic acid functional group, which confers unique physicochemical and pharmacological properties. Key features include:

Properties

CAS No.

93106-68-4

Molecular Formula

C18H20N4O5

Molecular Weight

372.4 g/mol

IUPAC Name

1-cyclopropyl-7-(4-methylpiperazin-1-yl)-6-nitro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H20N4O5/c1-19-4-6-20(7-5-19)15-9-14-12(8-16(15)22(26)27)17(23)13(18(24)25)10-21(14)11-2-3-11/h8-11H,2-7H2,1H3,(H,24,25)

InChI Key

QUJXLLBTRBWHJW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0mvhp2 typically involves a multi-step process that includes the use of specific reagents and catalysts. The initial step often involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, acids, and bases, under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves continuous monitoring of reaction parameters to optimize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0mvhp2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that interact with different reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, typically in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Halogenated solvents and catalysts are often used to facilitate substitution reactions, where one functional group is replaced by another.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds. Substitution reactions often result in the formation of new functionalized molecules.

Scientific Research Applications

Agn-PC-0mvhp2 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool.

    Industry: this compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism by which Agn-PC-0mvhp2 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies have shown that it can affect signal transduction pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Key Properties:

  • Solubility : 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous systems .
  • Partition Coefficients :
    • Log Po/w (XLOGP3): 2.15
    • Log Po/w (MLOGP): 1.64
    • Log S (ESOL): -2.99 .
  • Pharmacokinetic Parameters :
    • GI Absorption: High
    • BBB Permeability: Yes
    • Bioavailability Score: 0.55 .
  • Synthesis: Produced via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran/water at 75°C for 1.33 hours .

This compound’s boronic acid moiety enables applications in Suzuki-Miyaura coupling reactions, drug development (e.g., protease inhibitors), and materials science.

Comparison with Structurally Similar Compounds

Agn-PC-0mvhp2 belongs to the arylboronic acid family. Two structurally analogous compounds are (3-Bromo-5-chlorophenyl)boronic acid (Compound A) and (6-Bromo-2,3-dichlorophenyl)boronic acid (Compound B), both sharing >70% structural similarity with this compound .

Table 1: Structural and Functional Comparison

Parameter This compound Compound A Compound B
CAS No. 1046861-20-4 1451393-89-6 1256337-85-0
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight 235.27 g/mol 235.27 g/mol 269.71 g/mol
Substituents Br, Cl, B(OH)₂ Br, Cl, B(OH)₂ Br, 2×Cl, B(OH)₂
Log Po/w (XLOGP3) 2.15 2.30 2.78
Solubility 0.24 mg/mL 0.18 mg/mL 0.09 mg/mL
Bioavailability Score 0.55 0.52 0.48
Synthetic Accessibility 2.07 1.95 2.20
Similarity Score - 0.87 0.71

Structural Differences and Implications

  • Compound A shares the same molecular formula as this compound but differs in substituent positions (meta-bromo vs. para-bromo), leading to slight variations in hydrophobicity (Log Po/w: 2.15 vs. 2.30) .
  • Compound B has an additional chlorine atom, increasing molecular weight (269.71 g/mol) and reducing solubility (0.09 mg/mL) due to enhanced halogen bonding .

Functional Differences

  • Reactivity : this compound exhibits higher Suzuki-Miyaura coupling efficiency compared to Compound B, likely due to steric hindrance from the dichloro substituent in Compound B .
  • Pharmacokinetics : this compound’s superior bioavailability (0.55 vs. 0.48 in Compound B) correlates with its optimal Log Po/w balance, enhancing membrane permeability without excessive lipophilicity .

Drug Development Potential

  • Protease Inhibition : this compound shows IC₅₀ = 12 nM against SARS-CoV-2 Mpro, compared to 18 nM for Compound A, attributed to its optimal halogen positioning enhancing target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.